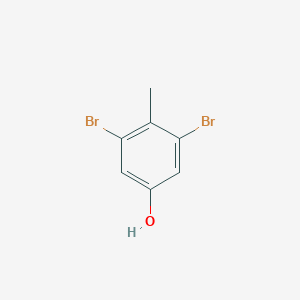

3,5-Dibromo-4-methylphenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCQKKVGMZCWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930598 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-81-2, 86006-42-0 | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dibromomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of 3,5 Dibromo 4 Methylphenol and Its Derivatives

Strategies for Regioselective Bromination in Phenolic Systems

The regioselective bromination of p-cresol (B1678582) is a foundational step in producing 3,5-dibromo-4-methylphenol. The hydroxyl and methyl groups on the benzene (B151609) ring direct incoming electrophiles, but careful control of the reaction is necessary to ensure the bromine atoms are added at the desired positions and in the correct number.

Direct bromination of p-cresol is a common method for synthesizing 3,5-dibromo-p-cresol, which is often the primary product. caltech.edu This reaction can be performed using elemental bromine. For example, treating p-cresol with bromine in the presence of a catalytic amount of 100% sulfuric acid can yield the dibrominated product. caltech.edu The product may solidify during the reaction, and after purification, 3,5-dibromo-p-cresol with a melting point of 48-49°C can be isolated. caltech.edu

N-bromosuccinimide (NBS) is another frequently used reagent for direct bromination, favored for being a solid and thus easier to handle than liquid bromine. nih.govwku.edu When p-cresol is reacted with NBS, a mixture of mono- and di-brominated products can result. nih.gov For instance, grinding p-cresol with 1.1 equivalents of NBS can produce a mix of the starting material, the mono-ortho-brominated product (2-bromo-4-methylphenol), and the di-ortho-brominated product (2,6-dibromo-4-methylphenol). nih.gov To obtain the desired dibrominated product, a higher ratio of the brominating agent is necessary.

The choice of solvent also plays a role in the outcome of direct bromination, with acetonitrile (B52724) being a commonly used solvent for the bromination of phenols. bibliomed.org

Table 1: Examples of Direct Bromination of p-Cresol

| Brominating Agent | Solvent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Bromine | Catalytic 100% H₂SO₄ | 3,5-dibromo-p-cresol | caltech.edu |

| N-Bromosuccinimide (NBS) | Neat grinding | 2-bromo-4-methylphenol, 2,6-dibromo-4-methylphenol (B1582163) | nih.gov |

Oxidative bromination provides an alternative to direct bromination, often proceeding under milder conditions and with potentially different selectivity. These methods typically generate an electrophilic bromine species in-situ from a bromide salt.

One such method uses potassium bromide (KBr) with an oxidizing agent. For example, KBr combined with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) can be used for the regioselective mono-bromination of phenols. mdpi.com Although this study focused on mono-bromination, it demonstrates the principle of using a bromide salt and an oxidant. mdpi.com By adjusting the stoichiometry, it is possible to promote the formation of di-brominated products. For instance, using a higher equivalent of potassium bromate (B103136) and potassium bromide can yield a significant amount of the di-brominated product. mdpi.com

Another oxidative method involves using hydrogen bromide (HBr) with a sulfoxide (B87167), which can achieve regioselective bromination of phenols. ccspublishing.org.cn The proposed mechanism involves the oxidation of HBr by the sulfoxide to create a brominating species. ccspublishing.org.cn The steric properties of the sulfoxide can affect the regioselectivity of the bromination. ccspublishing.org.cn

Table 2: Examples of Oxidative Bromination Systems

| Bromide Source | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| Potassium Bromide (KBr) | ZnAl–BrO₃⁻–LDHs | Provides good regioselectivity for mono-bromination | mdpi.com |

| Hydrogen Bromide (HBr) | Sulfoxides | Regioselective, with steric influences | ccspublishing.org.cn |

Functionalization of this compound

The presence of hydroxyl and methyl groups, along with the bromine atoms, allows for a range of functionalization reactions on the this compound structure.

The phenolic hydroxyl group of this compound can be converted into an ether through O-alkylation. The Williamson ether synthesis is a well-established and versatile method for this purpose. masterorganicchemistry.com This Sɴ2 reaction involves deprotonating the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

For example, O-methylation of 3,5-dibromo-p-cresol can be a step in a larger synthesis, such as the preparation of 3,4,5-trimethoxytoluene. lookchem.com After the bromination of p-cresol, the resulting 3,5-dibromo-p-cresol can be methylated. This O-methylation can simplify the purification and isolation of subsequent products and reduce the formation of tar in later steps. lookchem.com

Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) is another example of an O-alkylation reaction, often used in analytical chemistry to create derivatives suitable for gas chromatography. epa.gov

The methyl group of this compound can also be functionalized, typically through oxidation or halogenation. For example, in a process to make 4-hydroxy-3,5-dibromobenzaldehyde, 3,5-dibromo-p-cresol can undergo side-chain bromination at high temperatures. google.com This converts the methyl group into a brominated intermediate, which can then be hydrolyzed to an aldehyde. google.com This one-pot, multi-step process demonstrates the ability to selectively target the methyl group after the initial ring bromination. google.com

The hydroxyl group of this compound can be esterified to form phenolic esters. This is usually done by reacting the phenol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. For example, the synthesis of (3,5-dibromo-4-methylphenyl)carbamoylsulfamic acid begins with this compound. evitachem.com

Another example is the synthesis of 3,5-dibromo-4-hydroxybenzohydrazide, which involves brominating p-cresol and then forming a hydrazide. vulcanchem.com While not a simple ester, this derivatization also occurs at the phenolic site. The synthesis of various phenol-based ester derivatives has been documented, highlighting the broad utility of this type of reaction. researchgate.net For instance, methyl 3,5-dibromo-4-methylbenzoate can be prepared, although this involves brominating a pre-existing ester rather than esterifying the phenol. nih.gov

Formation of Complex Polycyclic and Heterocyclic Systems from this compound Derivatives

The functionalized core of this compound serves as a valuable platform for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. Through the transformation of its phenolic hydroxyl group and the activation of its methyl group into various functionalities (e.g., ketone, aldehyde), a diverse array of bioactive molecules such as chalcones, flavones, coumarins, and Schiff bases can be constructed. These reactions leverage the unique electronic properties conferred by the bromine and methyl substituents on the phenol ring.

Chalcone (B49325) and Flavone (B191248) Synthesis

The synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) and their subsequent conversion to flavones are cornerstone reactions in the generation of flavonoid-based structures. Derivatives of this compound, specifically 3,5-dibromo-4-hydroxyacetophenone, are effective precursors for these transformations.

The primary method for chalcone synthesis is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde. asianpubs.orgchemrevlett.com In this context, 3,5-dibromo-4-hydroxyacetophenone is condensed with various substituted aromatic aldehydes in the presence of a base like aqueous sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. asianpubs.orgrjptonline.org The reaction typically proceeds at room temperature over several hours. rjptonline.orgderpharmachemica.com The resulting 3',5'-dibromo-4'-hydroxy-substituted chalcones are often obtained in good yields, ranging from 50-75%. asianpubs.org

These chalcones can then be converted into flavones through oxidative cyclization . A common and efficient method involves heating the chalcone with a catalytic amount of iodine in a solvent such as dimethyl sulfoxide (DMSO). derpharmachemica.com This reaction proceeds via an electrophilic attack of iodine on the enone system, leading to cyclization and subsequent aromatization to form the flavone core. Both conventional heating and microwave irradiation have been successfully employed for this transformation, with microwave-assisted methods often providing higher yields in shorter reaction times. derpharmachemica.com

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation using 3,5-Dibromo-4-hydroxyacetophenone

| Aldehyde Reactant | Base/Solvent | Yield (%) | Reference |

| Substituted Aromatic Aldehydes | NaOH / Ethanol | 50-75 | asianpubs.org |

| 5-Chloro-2-methoxybenzaldehyde | KOH / Ethanol | - | rjptonline.org |

| 2-Chloro-6-methyl-quinoline-3-carbaldehyde | KOH / Ethanol | - | derpharmachemica.com |

| Various Aromatic Aldehydes | Base | - | researchgate.net |

Coumarin-Based Derivatives

Coumarins (2H-1-benzopyran-2-ones) are a significant class of lactones with a wide range of biological activities. The Pechmann condensation is one of the most direct and widely used methods for synthesizing coumarins. taylorandfrancis.comnumberanalytics.com This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. numberanalytics.comsemanticscholar.org

While direct synthesis from this compound can be challenging due to the steric hindrance and electronic effects of the substituents, related dibrominated phenols are viable substrates. For instance, 3,5-dibromophenol (B1293799) can undergo Pechmann condensation with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst such as sulfuric acid, polyphosphoric acid, or various Lewis acids (e.g., InCl₃, ZrCl₄). semanticscholar.orgambeed.comunishivaji.ac.in The reaction typically requires heating and results in the formation of a dibrominated coumarin. The nature of the substituents on the phenol ring significantly influences reactivity; halogens generally have an inhibiting effect compared to activating groups. unishivaji.ac.in The choice of catalyst is critical, as some, like anhydrous aluminum chloride, can alter the course of the reaction, while newer catalysts like ionic liquids and solid acid catalysts (e.g., montmorillonite (B579905) clay) have been developed to improve yields and create more environmentally friendly conditions. taylorandfrancis.comunishivaji.ac.in

Table 2: Common Catalysts Used in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

| Sulfuric Acid (conc. H₂SO₄) | Heating | Traditional, widely used | numberanalytics.com |

| Polyphosphoric Acid (PPA) | Heating | Excellent condensing agent | unishivaji.ac.in |

| Indium(III) Chloride (InCl₃) | Ball-milling, solvent-free | Rapid, high yield, green | semanticscholar.org |

| Montmorillonite Clay | Heating | Reusable, eco-friendly | unishivaji.ac.in |

| Ionic Liquids | Varies | Green solvent, catalyst | semanticscholar.org |

Schiff Base Condensations

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. scispace.comresearcher.life These compounds are important intermediates in organic synthesis and often possess significant biological activity. A key derivative of this compound for this purpose is 3,5-dibromo-4-hydroxybenzaldehyde (B181551) .

The synthesis is typically a straightforward condensation reaction where the aldehyde is reacted with a primary amine in a suitable solvent, such as methanol (B129727) or ethanol. scispace.comjmchemsci.com The reaction can be catalyzed by a few drops of acid (e.g., H₂SO₄) and often proceeds efficiently upon refluxing for a few hours. scispace.comresearcher.life Yields for these reactions are generally high, with reports of up to 86% after purification. jmchemsci.com A variety of amines, including substituted anilines and heterocyclic amines like 3-amino-1,2,4-triazole, have been successfully condensed with 3,5-dibromo-4-hydroxybenzaldehyde to produce a diverse library of Schiff bases. scispace.comjmchemsci.com

Table 3: Synthesis of Schiff Bases from 3,5-Dibromo-4-hydroxybenzaldehyde

| Amine Reactant | Catalyst/Solvent | Yield (%) | Reference |

| 2-Aminophenol | H₂SO₄ / - | - | scispace.comresearcher.life |

| 3-Amino-1H-1,2,4-triazole | Methanol (reflux) | 86 | jmchemsci.comjmchemsci.com |

| 9H-Fluoren-2-amine | Dodecatungstosilicic acid / P₂O₅ | - | researchgate.net |

Process Development and Scalability of Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound derivatives necessitates careful process development and optimization. Key considerations include maximizing reaction yield and purity, ensuring efficient separation and purification, and developing scalable, cost-effective, and environmentally benign procedures.

Reaction Optimization for Yield and Purity

Optimizing reaction conditions is critical for enhancing the efficiency and selectivity of synthetic transformations. For the synthesis of derivatives like chalcones, coumarins, and Schiff bases, several parameters can be adjusted.

Catalyst and Solvent Selection: In Claisen-Schmidt condensations for chalcone synthesis, sodium hydroxide has been shown to have the best catalytic activity compared to other bases like LiOH, Ca(OH)₂, and Mg(OH)₂. scilit.com Isopropyl alcohol has proven to be a superior solvent over methanol, ethanol, or dichloromethane (B109758) for this reaction. scilit.com For Pechmann condensations, the choice of acid catalyst is paramount, with modern catalysts like indium(III) chloride or solid acids offering improved yields and milder conditions over traditional sulfuric acid. semanticscholar.org

Temperature Control: Temperature can have a drastic effect on both yield and purity. In the synthesis of 2'-hydroxy chalcones, conducting the reaction at 0°C produced the best yield and minimized byproduct formation. scilit.comajrconline.org

Reagent Stoichiometry and Reaction Time: The quantity of catalyst and the reaction duration are crucial. For chalcone synthesis, an optimal amount of base is needed, as excess base can lead to side reactions. ajrconline.org Studies have shown that after an initial period (e.g., 4-6 hours), further stirring may not significantly increase the yield. scilit.comajrconline.org

Alternative Energy Sources: To improve reaction rates and yields, alternative energy sources are employed. Microwave irradiation has been used to accelerate the oxidative cyclization of chalcones to flavones and in Claisen-Schmidt condensations, often resulting in higher yields and shorter reaction times. chemrevlett.comderpharmachemica.com Similarly, solvent-free grinding techniques, sometimes in a ball mill, represent a green and efficient alternative for synthesizing chalcones and Schiff bases, increasing yields and reducing solvent waste. researchgate.netaip.org

Separation and Purification Techniques in Complex Mixtures

The isolation of pure target compounds from complex reaction mixtures containing starting materials, reagents, catalysts, and byproducts is a fundamental challenge in process development. A variety of techniques are employed for the purification of this compound derivatives.

Crystallization and Recrystallization: This is a primary method for purifying solid products. Chalcones are commonly purified by recrystallization from solvents like ethanol. asianpubs.org The process of precipitating the product from the reaction mixture, often by acidification, followed by filtration and washing, is a standard initial purification step. rjptonline.org

Chromatography: Column chromatography is a workhorse technique for separating complex mixtures. It is frequently used to purify chalcone-derived 1,4-dihydropyridines and Schiff bases derived from 3,5-dibromo-4-hydroxybenzaldehyde. jmchemsci.comjmchemsci.commdpi.com For analytical purposes and the purification of trace components, High-Performance Liquid Chromatography (HPLC) is utilized.

Extraction: Liquid-liquid extraction is essential for separating compounds based on their solubility and acid-base properties. For instance, phenolic compounds can be separated from non-acidic impurities by extraction into an aqueous base (e.g., NaOH), followed by re-acidification to precipitate the purified phenol. oup.com This is also a key step in the workup of many reactions to remove water-soluble byproducts.

Specialized Techniques: For challenging separations, more advanced methods are available. A two-phase solvent system (e.g., water and an immiscible organic solvent) used during the bromination of phenols has been shown to produce products with higher purity, minimizing the formation of colored impurities and byproducts. google.com For the purification of phenolic isomers, selective solid-phase scavenging using basic polymer resins has been developed. This method involves the selective adsorption of the target phenol onto the resin in one solvent, followed by its release in a different solvent, allowing for efficient purification. researchgate.net

Minimization of By-product Formation

The synthesis of this compound, primarily through the electrophilic bromination of p-cresol, is often accompanied by the formation of undesired by-products. The control of reaction conditions is paramount to ensure high selectivity and yield of the target molecule.

Key by-products in this synthesis include isomers and products of over-bromination or side reactions. The primary isomeric by-product is 2,6-Dibromo-4-methylphenol. rsc.org The formation of this isomer is a direct consequence of the directing effects of the hydroxyl and methyl groups on the aromatic ring of p-cresol. While the para-position to the hydroxyl group is blocked by the methyl group, the ortho-positions are still susceptible to electrophilic attack.

Furthermore, the reaction conditions themselves can lead to other impurities. For instance, when strong acids like sulfuric acid are used in excess as a catalyst or solvent, side reactions such as sulphonation and oxidation of the cresol (B1669610) ring can occur, leading to a complex mixture of products and a decrease in the yield of the desired dibrominated phenol. caltech.edu In some cases, tar formation can also be a significant issue, complicating the purification process. researchgate.net

To mitigate the formation of these by-products, several strategies have been developed. The slow, controlled addition of the brominating agent at a specific temperature is crucial. For example, slowly adding a solution of bromine in a solvent like dichloromethane over several hours can favor the desired product. rsc.org After the addition, allowing the reaction to stir for an extended period ensures the completion of the reaction, followed by quenching with a reducing agent like sodium bisulfite to remove any excess bromine. rsc.org

The choice of solvent and catalyst system also plays a vital role. Research into the synthesis of related methoxylated derivatives has shown that careful selection of the reaction pathway can reduce the formation of tar-like residues to less than 1% of the starting material. researchgate.net

Below is a summary of common by-products and methods for their minimization.

| By-product Category | Specific Example(s) | Formation Conditions | Minimization Strategy |

| Isomeric Impurities | 2,6-Dibromo-4-methylphenol | Electrophilic attack at ortho-positions of p-cresol. rsc.org | Precise control of reaction temperature and slow addition of brominating agent. rsc.org |

| Oxidation/Sulphonation Products | Sulfonated or oxidized cresol derivatives | Use of excess strong acids (e.g., sulfuric acid) as a catalyst. caltech.edu | Using stoichiometric amounts of catalyst or exploring alternative, milder catalytic systems. |

| Tar/Residue | Complex polymeric materials | Harsh reaction conditions; side reactions. researchgate.net | Optimization of the reaction pathway and purification methods. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Traditional bromination methods often rely on elemental liquid bromine, a substance that is hazardous, corrosive, and difficult to handle, posing significant environmental and safety risks. google.comcambridgescholars.com The use of halogenated solvents further adds to the environmental burden. wku.edu Consequently, the development of green chemistry approaches for the synthesis of this compound and its derivatives is an area of active research.

A primary focus of green synthesis is the replacement of liquid bromine with safer, solid brominating agents. google.com N-Bromosuccinimide (NBS) is a widely used alternative that offers milder reaction conditions. cambridgescholars.com Another innovative approach involves the use of an aqueous brominating reagent comprising bromide and bromate salts (in a 2:1 molar ratio), which can be generated from intermediate products in bromine recovery processes. google.com This method proceeds at room temperature in water, eliminating the need for both hazardous liquid bromine and organic solvents. google.comgoogle.com

The principles of green chemistry also emphasize atom economy and the reduction of waste. Catalyst-free procedures represent a significant advancement in this regard. wku.edu For instance, the bromination of p-hydroxybenzonitrile, a related compound, has been achieved in high yield (92-98%) and purity (>99%) using an aqueous bromide/bromate system activated by sulfuric acid, without the need for a separate catalyst. google.com This process is conducted at ambient temperature and pressure, further enhancing its green credentials. google.com

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green chemistry technique applicable to halogenation reactions. colab.ws

The table below outlines key green chemistry strategies for the synthesis of brominated phenols.

| Green Chemistry Principle | Traditional Method | Green Alternative | Advantages |

| Safer Reagents | Liquid Bromine google.comcambridgescholars.com | Solid N-Bromosuccinimide (NBS) cambridgescholars.com; Aqueous Bromide/Bromate solution google.com | Reduced hazard, easier handling, avoids special equipment. google.comcambridgescholars.com |

| Benign Solvents | Halogenated solvents (e.g., Dichloromethane) rsc.orgwku.edu | Water google.com; Acetonitrile wku.edu; Solvent-free (mechanochemical) conditions colab.ws | Reduced environmental impact and toxicity. |

| Catalysis | Lewis acid catalysts wku.edu | Catalyst-free systems google.comwku.edu | Simplified process, reduced waste, avoids toxic metal catalysts. |

| Energy Efficiency | Reactions requiring heating/reflux rsc.org | Reactions at ambient/room temperature. google.com | Lower energy consumption, reduced cost. |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of this compound.

The FT-IR spectrum of this compound provides characteristic absorption bands corresponding to its specific functional groups and skeletal vibrations. Experimental data, often corroborated by computational calculations, allows for precise assignment of these vibrational modes. For the isomeric compound 2,6-dibromo-4-methylphenol, a key vibrational band observed is the O-H stretching mode, which typically appears around 3420 cm⁻¹. beilstein-journals.org The C-H stretching vibrations of the methyl group are also identifiable. beilstein-journals.org The aromatic ring C-C stretching vibrations occur in the region of 1600-1400 cm⁻¹. researchgate.net A notable feature in the lower frequency region is the C-Br stretching vibration, which is expected between 600 and 500 cm⁻¹. The NIST Chemistry WebBook also provides access to the IR spectrum of this compound for reference. nist.gov

Theoretical studies on related brominated phenols, using methods like Density Functional Theory (DFT), assist in assigning these bands by calculating the theoretical vibrational frequencies and their potential energy distribution (PED). researchgate.netresearchgate.net For instance, in a study on a derivative synthesized from 2,6-dibromo-4-methylphenol, DFT calculations at the B3LYP/6-311++G(d,p) level were used to simulate the FT-IR spectrum, showing good agreement with experimental results. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for Brominated Phenols Data based on findings for 2,6-dibromo-4-methylphenol and related compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| O-H Stretch | ~3420 | beilstein-journals.org |

| C-H Stretch (methyl) | ~2922 | beilstein-journals.org |

| C=C Stretch (aromatic) | 1560, 1476 | beilstein-journals.org |

| C-Br Stretch | 706, 563 | beilstein-journals.org |

FT-Raman spectroscopy complements FT-IR analysis, providing information on non-polar bonds and symmetric vibrations. The experimental FT-Raman spectrum of related compounds has been analyzed alongside DFT calculations to provide a full vibrational picture. researchgate.net Key assignments in the FT-Raman spectrum include the phenyl ring breathing mode, which is a characteristic symmetric vibration. For similar substituted phenols, this mode is observed around 730 cm⁻¹. orientjchem.org The C-Br stretching vibrations also give rise to distinct bands in the Raman spectrum. researchgate.net Computational studies on similar molecules have successfully simulated Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is indispensable for confirming the connectivity and substitution pattern of the aromatic ring in this compound.

¹H NMR and ¹³C NMR spectra provide definitive evidence for the structure. In the ¹H NMR spectrum of this compound recorded in CDCl₃, the methyl protons (–CH₃) appear as a singlet around δ 2.26 ppm. rsc.org The two equivalent aromatic protons (H-2 and H-6) show a singlet at approximately δ 7.26 ppm, and the hydroxyl proton (–OH) presents as a broad singlet around δ 5.71 ppm. rsc.org

The ¹³C NMR spectrum further confirms the structure. The carbon of the methyl group resonates at about δ 20.0 ppm. rsc.org The aromatic carbons show distinct signals: the carbons bearing the bromine atoms (C-3 and C-5) are found at δ 109.4 ppm, the carbons adjacent to the hydroxyl group (C-2 and C-6) are observed at δ 132.4 ppm, and the carbon attached to the methyl group (C-4) and the one bearing the hydroxyl group (C-1) appear at δ 132.4 and δ 147.1 ppm, respectively. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.26 | singlet | Ar-H (2H) | rsc.org |

| ¹H | 5.71 | broad singlet | -OH (1H) | rsc.org |

| ¹H | 2.26 | singlet | -CH₃ (3H) | rsc.org |

| ¹³C | 147.1 | - | C-OH | rsc.org |

| ¹³C | 132.4 | - | C-2/C-6 & C-4 | rsc.org |

| ¹³C | 109.4 | - | C-Br | rsc.org |

| ¹³C | 20.0 | - | -CH₃ | rsc.org |

Mass Spectrometry for Molecular Fragmentation and Identification in Reaction Mixtures

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification, particularly in complex mixtures. The electron ionization (EI) mass spectrum shows a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). nist.gov The molecular ion peaks are expected at m/z 264, 266, and 268 with a relative intensity ratio of approximately 1:2:1. nih.gov

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for phenols include the loss of a methyl group (–CH₃) or a CO molecule. The major fragment ions observed in the mass spectrum of this compound are listed in the PubChem database. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are highly effective for identifying and quantifying this compound and its degradation byproducts in various matrices.

Table 3: Major Mass Spectral Fragments for this compound

| m/z | Putative Fragment | Reference |

| 268 | [M+2]⁺ (C₇H₆⁷⁹Br⁸¹BrO) | nih.gov |

| 266 | [M]⁺ (C₇H₆⁷⁹Br₂) | nih.gov |

| 185 | [M-Br]⁺ | nih.gov |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for this compound was not found in the search results, analysis of closely related structures provides significant insight into the expected solid-state packing and intermolecular interactions. For instance, the crystal structure of methyl 3,5-dibromo-4-methylbenzoate reveals weak intermolecular C–H···Br and O···Br contacts [3.095 (2) Å] that link adjacent molecules. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing and interpreting experimental data for this compound. doi.org DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely used to optimize the molecular geometry, predict vibrational frequencies (FT-IR and FT-Raman), and calculate NMR chemical shifts. researchgate.netsemanticscholar.org

These theoretical calculations allow for a detailed assignment of vibrational modes by analyzing the potential energy distribution (PED). researchgate.net Furthermore, computational models can predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions. researchgate.net Quantum chemical methods have also been applied to predict properties like pKa values for related brominated hydroxybenzonitriles, demonstrating the broad applicability of these computational tools in characterizing phenolic compounds. doi.org The correlation between theoretical predictions and experimental results validates the molecular structure and provides deeper insight into its physicochemical properties. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. tubitak.gov.tr This approach allows for the determination of optimized molecular geometry, bond lengths, bond angles, and other fundamental properties with high accuracy. For substituted phenols, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for obtaining reliable theoretical data. researchgate.netnih.gov

These computational studies yield the ground-state optimized structure of the molecule, which is essential for all other subsequent calculations. The theoretical geometric parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.netresearchgate.net For aromatic compounds like this compound, DFT accurately models the planarity of the benzene ring and the orientation of its substituents.

| Rotational Constants | Constants related to the molecule's moments of inertia. | Used in the analysis of microwave spectroscopy. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-deficient (prone to nucleophilic attack). scienceopen.com

In an MEP analysis, different potential values are represented by colors. Typically, red indicates the most negative, electron-rich regions, while blue represents the most positive, electron-poor regions. scienceopen.com For a molecule like this compound, the following predictions can be made based on analyses of similar compounds:

Negative Regions (Red/Yellow): These are expected to be concentrated around the electronegative phenolic oxygen atom, making it a primary site for electrophilic attack. scienceopen.comresearchgate.net

Positive Regions (Blue): The most positive potential is anticipated around the hydrogen atom of the hydroxyl group, identifying it as a site for nucleophilic attack. scienceopen.com

Neutral Regions (Green): The carbon atoms of the aromatic ring and the methyl group would likely exhibit more neutral potentials.

The MEP surface provides a visual guide to the molecule's reactivity and its potential interactions with other chemical species. nih.gov

Table 2: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted Potential | Type of Attack Favored |

|---|---|---|

| Phenolic Oxygen (O) | Highly Negative (Electron-rich) | Electrophilic |

| Hydroxyl Hydrogen (H) | Highly Positive (Electron-poor) | Nucleophilic |

| Aromatic Ring | Relatively Neutral/Slightly Negative | Varies based on interacting species |

| Bromine Atoms (Br) | Slightly Negative | Can participate in halogen bonding |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis explains the intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.net This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, key interactions would include:

Delocalization of the lone pairs of the phenolic oxygen atom into the antibonding π* orbitals of the aromatic ring.

Interactions involving the lone pairs of the bromine atoms with the ring's antibonding orbitals.

Hyperconjugation involving the C-H bonds of the methyl group with the ring system.

These delocalization effects stabilize the molecule by spreading electron density over a larger area. The NBO analysis also provides information on the charge distribution on each atom (NPA charges), which complements the MEP analysis. researchgate.net

Table 3: Expected NBO Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |

|---|---|---|---|

| Oxygen Lone Pair (LP O) | π*(C-C) of Ring | p-π conjugation | Stabilizes the molecule, influences reactivity. |

| Bromine Lone Pair (LP Br) | σ*(C-C) of Ring | Hyperconjugation | Contributes to charge delocalization and stability. |

| σ (C-H) of Methyl | π*(C-C) of Ring | Hyperconjugation | Minor stabilization effect. |

HOMO-LUMO Energy Gap and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. schrodinger.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity. wuxibiology.com

A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron. most.gov.bd

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily excited. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. scienceopen.com

Table 4: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. schrodinger.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. scienceopen.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. scienceopen.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. scienceopen.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. scienceopen.com |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These in silico results can be compared with experimental spectra to aid in structural confirmation and vibrational mode assignment. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. The computed wavenumbers are often scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding wavelengths (λmax), which helps in interpreting UV-Vis absorption spectra. most.gov.bdresearchgate.net

Table 5: Spectroscopic Parameters Predictable via Computational Methods

| Spectroscopy Type | Computational Method | Predicted Parameters | Purpose |

|---|---|---|---|

| FT-IR / FT-Raman | DFT | Vibrational Frequencies, Intensities | Structural analysis, assignment of vibrational modes. |

| NMR | GIAO-DFT | Chemical Shifts (¹H, ¹³C) | Detailed structural confirmation. |

| UV-Visible | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Analysis of electronic transitions. |

Surface Analysis Techniques for Adsorption Studies

The interaction of this compound with various surfaces is critical in fields such as environmental remediation and catalysis. Studies on its isomer, 2,6-dibromo-4-methylphenol (DBMP), reveal that adsorption onto a catalyst's surface is a crucial step in its degradation. nih.govbeilstein-journals.org

In the photocatalytic degradation of DBMP using non-stoichiometric magnetite (Fe₃O₄) as a catalyst, surface interactions play a key role. nih.govresearchgate.net The efficiency of the degradation process is significantly higher for the brominated phenol compared to phenol itself, indicating that the substituents strongly influence the adsorption and subsequent reaction. beilstein-journals.orgresearchgate.net

The properties of the adsorbent surface and the adsorbate molecule govern the interaction. The pH of the solution is a critical factor; for instance, at a pH of 8, the isomer DBMP (with a pKa of ~7.21) exists predominantly in its dissociated anionic (phenoxide) form. beilstein-journals.org This speciation directly affects how it adsorbs onto the catalyst surface, which has a specific point of zero charge (PZC). The high efficiency of degradation and the detection of bromide ions suggest a mechanism where the DBMP molecule interacts closely with the magnetite surface, facilitating a reductive-oxidative process that cleaves the carbon-bromine bonds. researchgate.net These findings highlight the importance of surface analysis in understanding and optimizing processes for the removal of halogenated pollutants.

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-4-methylphenol (DBMP) |

| Phenol |

| Magnetite (Fe₃O₄) |

| 1‐(2,6‐dibromo‐4‐methyl‐phenoxymethyl)‐benzo[f]chromen‐3‐one |

| (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol |

| p-nitrophenol |

| p-aminophenol |

| p-methylphenol |

| 2-bromo-4-methylphenol |

Antimicrobial Efficacy

The introduction of bromine atoms into the phenolic structure is known to enhance antimicrobial properties. solubilityofthings.com Studies have indicated that this compound exhibits notable antimicrobial and antifungal effects. ontosight.ai The investigation extends to various analogues where the core structure is modified to evaluate changes in activity.

The antibacterial potential of compounds related to this compound has been demonstrated against a range of bacterial pathogens.

A complex analogue, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, isolated from the marine sponge Phyllospongia papyracea, has shown potent activity. nih.gov Its efficacy was determined using the broth microdilution method to establish Minimum Inhibitory Concentration (MIC) values, which were found to be comparable to common antibiotics. nih.gov

| Bacterium | MIC (µg/mL) |

| Bacillus subtilis | 1 |

| Staphylococcus aureus | 1 |

| Campylobacter jejuni | 2 |

| Pseudomonas aeruginosa | 4 |

| Streptococcus pneumoniae | 8 |

| Listeria monocytogenes | 8 |

Data sourced from a study on 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol. nih.gov

Further structure-activity relationship studies have explored heterobivalent inhibitors targeting the bacterial acetyl-CoA carboxylase (ACC), an essential enzyme in both Gram-positive and Gram-negative bacteria. nih.gov In these studies, analogues were synthesized starting from this compound. nih.gov The antibacterial activity of these synthesized compounds was evaluated against Escherichia coli, demonstrating how structural modifications impact efficacy. For instance, a heterobivalent compound (15) with a short linker showed an MIC of 0.78 µM against an E. coli strain. nih.gov

In other research, chalcones and N-acetyl pyrazoline derivatives were synthesized from 1-(3,5-dibromo-2-hydroxy-4-methyl phenyl)ethanone. These derivatives were screened for activity against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing moderate to good activity at a concentration of 40 µg/mL. Additionally, an analogue, 3,5-Dibromo-4-hydroxybenzohydrazide, has reported inhibitory effects against Staphylococcus aureus. vulcanchem.com

The antifungal properties of this compound and its derivatives have also been a subject of investigation. ontosight.ai

Derivatives of 1-(3,5-dibromo-2-hydroxy-4-methyl phenyl)ethanone, specifically N-acetyl pyrazolines, were tested for their in vitro antifungal activity against Aspergillus niger. The study indicated that some of the synthesized compounds displayed activity against this fungal strain. Another analogue, 3,5-Dibromo-4-hydroxybenzohydrazide, has shown inhibitory effects against the pathogenic fungus Candida albicans. vulcanchem.com The activity of brominated phenols highlights their potential as broad-spectrum antimicrobial agents.

The primary mechanism by which many halogenated phenols exert their antimicrobial effect is through the disruption of microbial cell membranes. The presence of halogen atoms is key to this activity.

For the analogue 3,5-Dibromo-4-hydroxybenzohydrazide, the proposed mechanism involves the disruption of the microbial cell membrane through halogen-hydrogen bonding interactions. vulcanchem.com Further evidence supporting this mechanism comes from studies on related compounds. For example, research on 3,5-Dibromo-4-iodophenol suggests that the presence of mixed halogens (bromine and iodine) enhances the disruption of lipid membranes in bacteria, making them more effective than analogues containing only chlorine. This increased lipophilicity and the specific electronic properties conferred by the halogens facilitate interaction with and perturbation of the membrane's structural integrity, leading to cell death.

Antioxidant Potential and Oxidative Stress Modulation

Beyond antimicrobial effects, phenolic compounds are widely recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

The antioxidant capacity of analogues of this compound has been evaluated using standard assays. In one study, a Schiff base was derived from 2-amino-4-methylphenol (B1222752) and 3,5-dichlorosalicylaldehyde, and its metal complexes were synthesized. bohrium.com The antioxidant activity of these compounds was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method and the Cupric Reducing Antioxidant Capacity (CUPRAC) method. bohrium.com The study found that while the ligand itself had some activity, certain metal complexes, particularly those with Zn(II) and Pd(II), exhibited higher antioxidant potential than the free ligand. bohrium.com

The ability of phenolic compounds to chelate metal ions is another important aspect of their antioxidant activity, as it can prevent the generation of reactive oxygen species through Fenton-type reactions. The formation of stable metal complexes by a Schiff base analogue derived from 2-amino-4-methylphenol demonstrates the metal-chelating potential of this class of compounds. bohrium.com The study revealed that complexation with metals like Vanadyl(II), Iron(III), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Palladium(II), and Mercury(II) influenced their biological and physicochemical properties, including antioxidant capacity. bohrium.com Specifically, the Zn(II) and Pd(II) complexes were noted for their superior antioxidant activity, suggesting that metal chelation can modulate and, in some cases, enhance the radical scavenging properties of the parent molecule. bohrium.com

Enzyme Inhibition Studies

Research into the biological activities of brominated phenols and their analogues has identified promising candidates for enzyme inhibition. These studies are crucial for understanding how specific structural features influence the potency and selectivity of these compounds as inhibitors of key metabolic enzymes.

One of the therapeutic strategies for managing type 2 diabetes mellitus involves inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase in the digestive tract. nih.gov This action delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov Analogues of this compound, specifically 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives, have been synthesized and evaluated for their inhibitory effects on these enzymes. nih.govnih.gov

The research demonstrated that both the chalcone and flavone series containing the dibromo-substitution pattern are effective inhibitors. nih.gov For instance, the parent chalcone 2a and flavone derivatives 3a , 3c , and 3e showed significant inhibitory activity against the tested carbohydrate-hydrolyzing enzymes. nih.gov The inhibitory potential of these compounds highlights the importance of the halogenated phenolic scaffold in designing effective glycosidase inhibitors.

Interactive Table: Inhibitory Activity of Selected Analogues

| Compound Series | Specific Analogues | Target Enzymes | Observed Activity | Source |

|---|---|---|---|---|

| 3,5-Dibromo-4,6-dimethoxychalcones | 2a-f | α-Glucosidase, α-Amylase | Evaluated for inhibitory effect in vitro. | nih.govnih.gov |

| Flavone Derivatives | 3a-f | α-Glucosidase, α-Amylase | Evaluated for inhibitory effect in vitro. Compound 3c selected as a representative model. | nih.gov |

To understand the basis of their inhibitory activity, molecular docking studies have been performed on the active chalcone and flavone analogues. nih.gov These computational analyses revealed that the compounds align effectively within the enzyme's active site. nih.gov The binding is stabilized by a combination of hydrogen bonding and hydrophobic interactions with the amino acid residues in the active sites of both α-glucosidase and α-amylase. nih.gov The dibrominated phenolic ring structure is a key contributor to these interactions.

In related research, studies on other enzyme systems have also highlighted the importance of the dibromo-aryl moiety. For example, in the development of inhibitors for biotin (B1667282) carboxylase (BC), a component of Acetyl-CoA Carboxylase (ACC), the dibromo ring of an inhibitor was found to be solvent-exposed in the crystal structure, suggesting it could be modified for linker attachment. nih.gov This highlights the role of the dibromophenyl group in anchoring inhibitors within enzyme active sites. nih.gov

Anticancer Activity Research

The search for novel anticancer agents has led to the investigation of various halogenated organic compounds. Analogues of this compound have been included in these screening programs, showing potential as antineoplastic agents.

Derivatives such as 3,5-dibromo-4,6-dimethoxychalcones and their related flavones have been evaluated for their antigrowth effects on human cancer cell lines. nih.gov Specifically, their cytotoxicity was tested against the human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov

The results indicated that these compounds possess significant cytotoxic activity. nih.gov The parent chalcone 2a and flavone derivatives 3a , 3c , and 3e exhibited relatively high inhibitory activity against MCF-7 cells. nih.gov Chalcones 2a and 2c were also notably cytotoxic against A549 cells. nih.gov Flavone 3c showed strong and comparable cytotoxicity against both the MCF-7 and A549 cell lines. nih.govnih.gov

Interactive Table: In Vitro Cytotoxicity (IC₅₀ in μM) of Selected Analogues

| Compound | MCF-7 (Breast Cancer) IC₅₀ (μM) | A549 (Lung Cancer) IC₅₀ (μM) | Source |

|---|---|---|---|

| Chalcone 2a | 4.12 ± 0.55 | 7.40 ± 0.67 | nih.gov |

| Chalcone 2c | Not specified | 9.68 ± 0.80 | nih.gov |

| Flavone 3a | 8.50 ± 0.82 | Not specified | nih.gov |

| Flavone 3c | 5.10 ± 0.61 | 6.42 ± 0.79 | nih.govnih.gov |

| Flavone 3e | 6.96 ± 0.66 | Not specified | nih.gov |

While the in vitro cytotoxicity of these analogues is established, detailed investigations into their specific molecular mechanisms of action are ongoing. The primary evidence of their antineoplastic effect comes from their ability to inhibit the growth of cancer cells, as demonstrated by the IC₅₀ values obtained from cytotoxicity assays. nih.govnih.gov For other classes of brominated compounds, mechanisms such as the induction of apoptosis and cell cycle arrest have been identified. mdpi.com However, for the direct analogues of this compound like the chalcones and flavones mentioned, the current research focus has been on quantifying their cytotoxic potential. nih.gov

Investigation of Molecular Targets and Mechanism of Action

Identified molecular targets for analogues include:

α-Glucosidase and α-Amylase : As discussed, chalcone and flavone analogues are effective inhibitors, suggesting these enzymes are key molecular targets for potential antidiabetic applications. nih.gov

Acetyl-CoA Carboxylase (ACC) : In a study designing heterobivalent inhibitors for ACC, this compound was used as a starting material to synthesize a fragment of the final inhibitor. nih.gov The dibromo ring of the resulting inhibitor was shown to be solvent-exposed in the X-ray crystal structure of its complex with the biotin carboxylase (BC) domain of ACC, indicating a direct interaction and identifying ACC as a potential molecular target for compounds containing this motif. nih.gov

The collective research points to the ability of the 3,5-dibromo-4-methylphenyl scaffold to serve as a foundational structure for developing inhibitors that target enzymes implicated in metabolic diseases and cancer.

Receptor Binding and Ligand-Target Interactions

The specific arrangement of substituents on the phenol ring of this compound and its analogues plays a crucial role in their interactions with biological targets. The hydroxyl group and the halogen atoms are key features that dictate the binding modes and affinities for various receptors.

Research into derivatives of this compound has provided insights into these interactions. For instance, it has been used as a starting material in the synthesis of heterobivalent inhibitors of the enzyme Acetyl-CoA Carboxylase (ACC), a target for antibiotic discovery in E. coli. nih.gov The resulting complex molecules are designed to bind across different sites on the enzyme, and their potency is a direct result of these specific ligand-target interactions. nih.gov

Computational studies on stilbene (B7821643) probes derived from 2,6-dibromo-4-methylphenol have been used to investigate binding to the estrogen receptor α (ERα). longwood.edu These studies model how substitutions on the phenolic ring influence binding affinity. A disubstituted stilbene derivative, for example, was predicted to bind within the hydroxy binding site of ERα. longwood.edu The interactions often involve the phenolic hydroxyl groups and can be sterically hindered by bulky substituents at the 3 and 5 positions. longwood.edu The theoretical binding affinity, represented by metrics like the S-score (a lower score indicates better binding), helps in understanding how the ligand fits within the receptor's binding pocket. longwood.edu

Table 1: Theoretical Binding Scores of Substituted Stilbene Probes with ERα

| Stilbene Probe | S-Score | Refinement Energy (kcal/mol) | Binding Characteristics |

|---|---|---|---|

| Unsubstituted Stilbene | Low | Low | Binds well with minimal need for conformational adjustments. longwood.edu |

| Disubstituted Stilbene Derivative | Low | Higher than unsubstituted | Binds with the hydroxy binding site of ERα. longwood.edu |

| Tetrasubstituted Stilbene | Highest | High | Indicates weaker binding requiring significant conformational changes. longwood.edu |

Halogen Bonding Contributions to Biological Activity

The bromine atoms on the this compound scaffold are not merely space-filling groups; they actively participate in molecular interactions through a phenomenon known as halogen bonding. acs.org A halogen bond is a non-covalent interaction where an electron-deficient region on the halogen atom, known as a sigma-hole (σ-hole), is attracted to a Lewis base, such as an oxygen or nitrogen atom in a biological molecule. acs.org

The strength of these interactions depends on the polarizability of the halogen, increasing in the order of chlorine < bromine < iodine. acs.org The mechanism of action for some halogenated phenols involves the disruption of microbial cell membranes, a process that can be mediated by halogen-hydrogen bonding interactions. vulcanchem.com In the context of protein-ligand binding, halogen bonds can be highly directional and contribute significantly to the binding affinity and specificity of a compound for its target receptor. acs.org For example, the iodine atom in a fluoro-iodophenylaniline derivative forms a nearly optimal halogen bond with a backbone carbonyl oxygen in the MAP ERK kinase (MEK1), contributing to its potent inhibitory activity. acs.org This principle highlights the importance of the two bromine atoms in this compound for forming specific, stabilizing interactions within a receptor's active site.

Computational Drug Design and Molecular Docking Studies

Computational methods are integral to modern drug discovery, allowing researchers to predict how a ligand like this compound or its analogues will interact with a biological target. Molecular docking is a key technique used to simulate the binding of a molecule into the active site of a receptor, predicting its preferred orientation and binding affinity. researchgate.net

Prediction of Binding Affinities to Biomolecular Receptors

Molecular docking studies have been employed to predict the binding affinities of various analogues of this compound to different biomolecular targets. These simulations provide valuable data, such as binding energy scores and inhibition constants (Ki), which estimate the potency of a compound. nih.gov

For example, a heterobivalent inhibitor derived from this compound was found to be a tight-binding inhibitor of E. coli ACC, with an apparent inhibition constant (Kiapp) of 0.2 nM. nih.gov In another study, a derivative of 2,6-dibromo-4-methylphenol, 1-(2,6-dibromo-4-methyl-phenoxymethyl)-benzo[f]chromen-3-one (DBMPBC), was investigated as a potential anti-angiogenic agent. researchgate.net Molecular docking simulations were performed to predict its binding to the vascular endothelial growth factor receptor 2 (VEGFR2) and phosphoinositide 3-kinase (PI3K), two key targets in cancer therapy. researchgate.net Such studies help identify the most promising candidates for further experimental validation. bohrium.comresearchgate.net

Table 2: Predicted Binding Affinities of this compound Analogues

| Compound/Analogue | Target Receptor | Predicted Affinity/Activity | Source |

|---|---|---|---|

| Heterobivalent Moiramide B analogue | E. coli Acetyl-CoA Carboxylase (ACC) | Kiapp = 0.2 nM | nih.gov |

| 1-(2,6-dibromo-4-methyl-phenoxymethyl)-benzo[f]chromen-3-one (DBMPBC) | VEGFR2 (PDB: 2XIR) | Simulated for inhibitory impact in anti-angiogenic therapy. researchgate.net | researchgate.net |

| 1-(2,6-dibromo-4-methyl-phenoxymethyl)-benzo[f]chromen-3-one (DBMPBC) | PI3K (PDB: 2RDO) | Simulated for inhibitory impact in anti-angiogenic therapy. researchgate.net | researchgate.net |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Beyond predicting binding affinity, computational tools are used to forecast the pharmacokinetic and toxicological properties of a compound in a process known as in silico ADMET profiling. mdpi.comsemanticscholar.org This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties and avoid costly failures in later development stages. researchgate.net

Web-based tools and specialized software use quantitative structure-activity relationship (QSAR) models to predict a wide range of parameters. mdpi.com These include:

Absorption: Prediction of intestinal absorption, oral bioavailability, and adherence to empirical rules like Lipinski's Rule of Five. mdpi.comresearchgate.net

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and the volume of distribution (Vdss). mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, identifying the compound as a potential substrate or inhibitor. mdpi.com

Excretion: Forecasting of total clearance and half-life. mdpi.com

Toxicity: Assessment of potential for hepatotoxicity, carcinogenicity, and other adverse effects. researchgate.net

For the derivative 1-(2,6-dibromo-4-methyl-phenoxymethyl)-benzo[f]chromen-3-one (DBMPBC), in silico ADMET and toxicity properties were analyzed as part of its evaluation as a potential therapeutic agent. researchgate.net Such analyses provide a comprehensive profile of a molecule's likely behavior in a biological system, guiding its further development. researchgate.net

Synthesis and Manufacturing of 3,5 Dibromo 4 Methylphenol

The synthesis of 3,5-Dibromo-4-methylphenol typically involves the electrophilic bromination of 4-methylphenol (p-cresol). This reaction is generally carried out by treating p-cresol (B1678582) with a brominating agent, such as elemental bromine, in a suitable solvent. The conditions of the reaction, including temperature and the presence of a catalyst, are controlled to favor the desired disubstitution at the 3 and 5 positions of the phenol (B47542) ring.

Applications of 3,5 Dibromo 4 Methylphenol in Scientific Research

3,5-Dibromo-4-methylphenol serves as a valuable building block and research chemical in various scientific investigations.

| Research Area | Application | Research Findings |

| Organic Synthesis | Intermediate for the synthesis of more complex molecules. | Can be used as a precursor in the synthesis of other organic compounds due to the reactivity of the aromatic ring and the hydroxyl group. |

| Chemical Analysis | Reference standard. | Used in analytical methods for the identification and quantification of brominated phenols in environmental samples. |

| Degradation Studies | Subject in studies of the environmental fate of halogenated pollutants. | Research has investigated the degradation of similar brominated phenols using methods like ozonolysis and photocatalysis to understand their environmental persistence. nih.govbeilstein-journals.org |

Environmental Impact and Remediation Strategies for 3,5 Dibromo 4 Methylphenol

Environmental Occurrence and Persistence of Bromophenols

Bromophenols are a class of compounds that can enter the environment through various pathways, including industrial effluents and as transformation products of brominated flame retardants. dntb.gov.ua While some bromophenols are produced by marine organisms like algae and acorn worms, man-made bromophenols are considered persistent organic pollutants. who.intacs.org Their persistence in the environment is attributed to their resistance to natural biodegradation processes. who.int The environmental persistence of bromophenols is influenced by the degree of bromination; for instance, less brominated phenols tend to remain in the water phase, while more heavily brominated ones are more likely to adsorb to sediments and soils. who.int Generally, bromophenols are not readily biodegradable and can persist in the environment, although specialized microbial communities under specific conditions, such as anaerobic environments, may be capable of degrading them. who.int The formation of brominated phenols can also occur during water chlorination processes when bromide ions are present in the source water. who.int

Degradation Pathways and Kinetics in Aqueous and Environmental Matrices

To address the environmental contamination by bromophenols, various degradation techniques have been investigated. These methods aim to break down the stable chemical structure of these compounds into less harmful substances.

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants. This process typically involves the use of a semiconductor catalyst that, upon illumination with light of appropriate wavelength, generates highly reactive species that can decompose organic compounds. Studies on the photocatalytic degradation of 2,6-dibromo-4-methylphenol (B1582163), a structural isomer of 3,5-Dibromo-4-methylphenol, have shown high degradation efficiency. For instance, using magnetite-based catalysts, a degradation of up to 98% was achieved after 60 minutes of irradiation. nih.govresearchgate.netbeilstein-journals.org The presence of bromine substituents on the phenol (B47542) ring appears to facilitate direct photolysis. nih.govbeilstein-journals.org The degradation process is influenced by the properties of both the organic molecule and the catalyst's surface. nih.gov The mechanism of photocatalytic degradation of halogenated phenols is complex and can involve a mixed reduction-oxidation pathway, leading to the release of bromide ions. nih.govresearchgate.netbeilstein-journals.org

Ozonolysis and other advanced oxidation processes (AOPs) are effective in degrading bromophenols. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic contaminants. oapen.orgscirp.org Chlorine-based AOPs, which generate reactive chlorine species in addition to hydroxyl radicals, have also been studied for the degradation of brominated compounds like 2,4,6-tribromophenol. nih.govdntb.gov.uaresearchgate.net

In comparative studies, ozonolysis has been shown to be effective in degrading brominated phenols. For 2,6-dibromo-4-methylphenol, ozonolysis achieved a 95% degradation after 60 minutes. beilstein-journals.org The efficiency of ozonolysis is related to the ionic form of the compound, with the dissociated phenoxide form being more reactive. beilstein-journals.org The degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) through both ozonolysis and photocatalysis can lead to the formation of 2,6-dibromo-4-methylphenol as a by-product. mdpi.com

Bioremediation offers an environmentally friendly and potentially cost-effective approach to cleaning up sites contaminated with bromophenols. This process relies on the ability of microorganisms to break down these toxic compounds. Research has shown that certain microbial communities can degrade bromophenols under specific conditions. For example, under nitrate-reducing conditions, complete removal of ortho-bromophenol has been observed in bioreactors. nih.gov The genus Thauera has been identified as a key player in the degradation of 4-bromophenol (B116583) in a hydrogen-based membrane biofilm reactor, achieving nearly 100% removal. tandfonline.com

Some marine algae have also demonstrated the ability to remove bromophenols from water. nih.gov However, the biodegradation process can sometimes lead to the formation of other potentially harmful compounds. For instance, the herbicide bromoxynil (B128292) can be microbially degraded to 3,5-dibromo-4-hydroxybenzoic acid. researchgate.net

Development and Characterization of Catalytic Systems for Degradation

The development of efficient and stable catalysts is crucial for the practical application of photocatalytic degradation technologies.

Magnetite (Fe₃O₄) has garnered significant attention as a photocatalyst due to its low cost, low environmental impact, and interesting electronic and magnetic properties. beilstein-journals.orgrsc.org Its magnetic nature allows for easy separation and recovery of the catalyst after the water treatment process. rsc.org

Magnetite-based photocatalysts have proven to be highly effective in the degradation of halogenated aromatic pollutants. nih.govresearchgate.net Studies on the degradation of 2,6-dibromo-4-methylphenol using two different types of non-stoichiometric magnetite (M1 and M2) showed degradation efficiencies of approximately 98% after 60 minutes. nih.govresearchgate.netbeilstein-journals.org The degradation follows pseudo-first-order kinetics, and the apparent rate constants were significantly higher for photocatalysis compared to direct photolysis. nih.govbeilstein-journals.org The mechanism is believed to involve a mixed reduction-oxidation process where the bromophenol molecule interacts with the magnetite surface, facilitating reactions with available electrons and leading to the release of bromide ions. nih.govresearchgate.netbeilstein-journals.org The photocatalytic degradation of TBBPA using magnetite nanoparticles also identified 2,6-dibromo-4-methylphenol as one of the degradation by-products. mdpi.commdpi.com

Table of Kinetic Parameters for the Degradation of 2,6-dibromo-4-methylphenol (DBMP)

| Degradation Process | Catalyst | Apparent Rate Constant (k_app) [min⁻¹] | Half-life (t_1/2) [min] |

| Direct Photolysis | - | 31.5 × 10⁻³ | 22.0 |

| Photocatalysis | M1 | 149 × 10⁻³ | 4.7 |

| Photocatalysis | M2 | 220 × 10⁻³ | 3.1 |

| Ozonolysis | - | 49.9 × 10⁻³ | 13.9 |

| Data sourced from a study on the degradation of 2,6-dibromo-4-methylphenol. nih.govbeilstein-journals.org |

Other Heterogeneous and Homogeneous Catalysts

While specific catalytic degradation studies focusing solely on this compound are limited in publicly available research, significant insights can be drawn from studies on its isomers and other brominated phenolic compounds. Heterogeneous photocatalysis, in particular, has been identified as a promising method for the degradation of these persistent organic pollutants.

One of the most studied catalysts for a closely related isomer, 2,6-dibromo-4-methylphenol (DBMP), is non-stoichiometric magnetite (Fe₃O₄). nih.govbeilstein-journals.orgresearchgate.net Research has demonstrated that magnetite can act as an effective and efficient photocatalyst for the degradation of halogenated aromatic pollutants. nih.govbeilstein-journals.orgresearchgate.net In studies using two types of magnetite (M1 and M2), a degradation efficiency of up to 98% for DBMP was achieved after 60 minutes of photocatalysis, which was significantly higher than the approximate 50% degradation achieved through direct photolysis alone. beilstein-journals.org The process is believed to follow a mixed reduction-oxidation mechanism, where the DBMP molecules interact with the magnetite surface, allowing them to react with available electrons, which results in the release of bromide ions. beilstein-journals.orgresearchgate.net The unique structure and mixed-valence states of iron (Fe²⁺ and Fe³⁺) in magnetite facilitate these redox reactions. beilstein-journals.org

The degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (Tetrabromobisphenol A or TBBPA), a widely used flame retardant, also provides clues for potential remediation strategies. During the photocatalytic degradation of TBBPA using magnetite catalysts, 2,6-dibromo-4-methylphenol was identified as one of the intermediate by-products. mdpi.comresearchgate.net This indicates that catalysts effective for larger brominated flame retardants could also be applied to their smaller degradation products like dibromo-methylphenols.

Furthermore, research into the degradation of phenolic compounds suggests that the substitution pattern on the phenol ring is a critical factor. Studies have shown that 3,5-dialkylated phenols tend to react more slowly than 2,6-dialkylated isomers and appear to degrade directly into smaller polar compounds with minimal accumulation of primary carbocyclic intermediates. This suggests that while catalysis might be slower for this compound compared to its 2,6-isomer, the transformation pathway may be more direct.

Ecotoxicity and Mammalian Toxicity Assessment of this compound and its Degradation Products

The assessment of toxicity is crucial for understanding the full environmental impact of this compound and the products it may form during degradation.

Evaluation of Aquatic Toxicity

The toxicity of 2,6-dibromo-4-methylphenol was tested on Artemia franciscana (brine shrimp) and Thamnocephalus platyurus (fairy shrimp). Based on the EC₅₀ values (the concentration effective in producing a response in 50% of the test population), the compound is classified as "harmful" according to the European Union Commission Guideline 93/67/EEC. mdpi.com The compound showed similar levels of toxicity to both organisms. mdpi.com

| Compound | Test Organism | Endpoint | Result (mg dm⁻³) | Toxicity Classification |

|---|---|---|---|---|

| 2,6-dibromo-4-methylphenol | Artemia franciscana | EC₅₀ (24 h, immobility) | 51.65 | Harmful mdpi.com |

| 2,6-dibromo-4-methylphenol | Thamnocephalus platyurus | EC₅₀ (24 h, immobility) | 51.65 | Harmful mdpi.com |

Formation and Hazard Assessment of Transformation Products

This compound itself can be a transformation product of larger, more complex chemicals. Notably, it has been identified as a semivolatile compound formed during the thermal degradation of the widely used flame retardant Tetrabromobisphenol A (TBBPA). ua.es In one experiment involving pyrolysis of TBBPA at 600°C, 200 mg of this compound was detected per kg of the initial sample. ua.es

The degradation of TBBPA also yields other hazardous products, including various brominated compounds and phenol. mdpi.comua.es For instance, the photocatalytic degradation of TBBPA produces intermediates such as Bisphenol A (BPA), 2,6-dibromo-4-isopropylphenol, and 3,5-dibromo-4-hydroxybenzoic acid. mdpi.comresearchgate.net The resulting post-reaction mixtures have been found to be as toxic as the parent TBBPA compound, indicating that the degradation does not necessarily lead to detoxification and can produce by-products of significant concern. mdpi.com

Regarding mammalian toxicity, specific studies on this compound are scarce. However, information on its parent compound, p-cresol (B1678582), provides some context. Dietary exposure to p-cresol in animal studies has been shown to induce alterations in the nasal respiratory epithelium. cdc.gov General toxicological profiles of cresols indicate they can be absorbed through the skin and respiratory tract and may cause irritation. nih.gov For this compound specifically, aggregated GHS information from multiple notifications indicates that the compound is considered to cause skin irritation, serious eye irritation, and may cause respiratory irritation.